N-Acetyl-O-methyl-L-tyrosine

描述

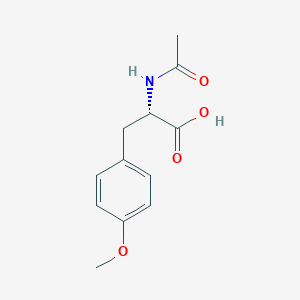

N-Acetyl-O-methyl-L-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

AC-TYR(ME)-OH, also known as N-Acetyl-O-methyl-L-tyrosine or (2S)-2-ACETAMIDO-3-(4-METHOXYPHENYL)PROPANOIC ACID, is a modified amino acid. It is structurally similar to tyrosine, a key amino acid involved in various biological processes . The primary target of AC-TYR(ME)-OH is the tyrosine-related pathways, specifically the tyrosinase enzyme . Tyrosinase plays a crucial role in the conversion of tyrosine to melanin, a pigment responsible for color in skin, hair, and eyes .

Mode of Action

It could potentially act as a competitive inhibitor, binding to the active site of these enzymes and preventing the normal substrate (tyrosine) from binding .

Biochemical Pathways

AC-TYR(ME)-OH likely affects the tyrosine metabolic pathway. Tyrosine is converted into DOPA by the enzyme tyrosinase, and DOPA is further converted into melanin . By potentially inhibiting tyrosinase, AC-TYR(ME)-OH could disrupt this pathway, affecting melanin production and other downstream effects.

Pharmacokinetics

The pharmacokinetics of AC-TYR(ME)-OH, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a modified amino acid, it might be expected to have similar properties to other amino acids. Its methyl and acetyl groups could influence its solubility, absorption, and distribution within the body .

Result of Action

The molecular and cellular effects of AC-TYR(ME)-OH are likely related to its potential impact on tyrosinase and the tyrosine metabolic pathway. By inhibiting tyrosinase, it could reduce melanin production, which could have various effects depending on the context. For example, in the context of ischemic stroke, it has been suggested that AC-TYR(ME)-OH might reduce infarct volume and provide neuroprotection .

Action Environment

The action, efficacy, and stability of AC-TYR(ME)-OH could be influenced by various environmental factors. These might include the presence of other molecules that can bind to the same targets, the pH and temperature of the environment, and the presence of enzymes that could metabolize AC-TYR(ME)-OH .

生化分析

Biochemical Properties

The biochemical properties of (2S)-2-Acetamido-3-(4-methoxyphenyl)propanoic Acid are largely determined by its structure, which includes a tyrosine residue. Tyrosine is known to play a crucial role in protein-protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine is amphiphilic, allowing it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have neuroprotective effects in models of cerebral ischemia, potentially through its influence on apoptotic pathways .

Molecular Mechanism

It is known that the compound can interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that the compound’s fluorescence properties can be used for quantification in peptide standards .

Dosage Effects in Animal Models

It has been shown to have neuroprotective effects in models of cerebral ischemia .

Metabolic Pathways

The metabolic pathways involving (2S)-2-Acetamido-3-(4-methoxyphenyl)propanoic Acid are not well-characterized. As a derivative of tyrosine, it may be involved in pathways related to tyrosine metabolism .

Transport and Distribution

It is known that the compound can form complexes with sodium and potassium ions, which may influence its transport and distribution .

生物活性

N-Acetyl-O-methyl-L-tyrosine (NAMT) is a derivative of the amino acid L-tyrosine, characterized by the addition of an acetyl group and a methoxy group. This modification enhances its solubility and biological activity compared to its parent compound. This article explores the biological activities, mechanisms of action, synthesis methods, and potential therapeutic applications of NAMT, supported by relevant data tables and case studies.

NAMT has the chemical formula . The synthesis of NAMT can be achieved through various methods, including:

- Acetylation of L-Tyrosine : Direct acetylation using acetic anhydride or acetyl chloride.

- Methylation : The introduction of a methoxy group can be performed using diazomethane on N-acetyl-L-tyrosine, resulting in the formation of NAMT .

1. Solubility and Bioavailability

NAMT exhibits significantly improved solubility compared to L-tyrosine, making it a valuable candidate for parenteral nutrition. Studies have shown that infusion of N-acetyl-L-tyrosine (NAT) in total parenteral nutrition led to rapid labeling of tissue tyrosine pools and effective incorporation into proteins .

2. Prodrug Potential

As a prodrug, NAMT can enhance the bioavailability of L-tyrosine. Research indicates that while NAMT is effective in increasing plasma tyrosine levels, it is less potent than other prodrugs like O-phospho-L-tyrosine .

3. Neurotransmitter Precursor

NAMT serves as a precursor for neurotransmitters such as dopamine and norepinephrine. The acetyl and methoxy modifications facilitate its transport across the blood-brain barrier, potentially enhancing cognitive function and mood regulation .

The biological activity of NAMT is primarily attributed to its ability to enhance tyrosine availability in metabolic pathways. Upon administration, NAMT undergoes hydrolysis to release L-tyrosine, which is then utilized in the synthesis of neurotransmitters. This mechanism is crucial for maintaining adequate levels of catecholamines in clinical settings, particularly for patients with metabolic disorders or those undergoing stress.

Comparative Analysis with Related Compounds

To better understand NAMT's unique properties, a comparative analysis with related compounds is presented below:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| N-Acetyl-L-Tyrosine | C₁₁H₁₃NO₄ | Direct precursor for L-Tyrosine; less soluble |

| O-Methyl-L-Tyrosine | C₁₀H₁₃NO₃ | Methylated form; lacks acetyl group |

| N-Boc-L-Tyrosine | C₁₄H₁₉NO₄ | Protecting group for amino acids; used in synthesis |

| L-Tyrosine | C₉H₁₁NO₃ | Non-essential amino acid; precursor for neurotransmitters |

The unique combination of acetyl and methoxy groups in NAMT enhances its solubility and biological activity compared to these analogs, making it particularly useful in both nutritional formulations and therapeutic applications.

Case Studies

Several studies have highlighted the efficacy of NAMT in various applications:

- Parenteral Nutrition : A study demonstrated that infusion of NAT at 2 mmol/kg/day significantly increased plasma tyrosine levels compared to fasting values, illustrating its effectiveness as a tyrosine source during total parenteral nutrition .

- Neuropharmacological Effects : In animal models, administration of NAMT resulted in improved cognitive performance linked to increased dopamine levels, suggesting its potential use in treating neurodegenerative diseases or cognitive decline .

- Immune Modulation : Recent research indicates that NAMT may play a role in modulating immune responses through its effects on macrophage polarization, potentially influencing inflammatory processes .

科学研究应用

Biochemical Research

Protein Synthesis and Enzyme Studies

N-Acetyl-O-methyl-L-tyrosine is utilized in the study of proteoforms, particularly in research focusing on trypsin. Studies have shown that derivatives such as N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters can be synthesized and used to investigate the kinetic properties and thermodynamic stability of trypsin proteoforms, revealing altered cleavage site preferences compared to standard forms.

Drug Development

The compound serves as a precursor for synthesizing other derivatives that are more soluble than L-tyrosine itself. This solubility enhancement is crucial in drug formulation, allowing for improved bioavailability of therapeutic agents. For instance, N-acetyltyrosine has been noted for its role in optimizing drug solubility, which can lead to more effective treatments.

Metabolic Studies

Pharmacokinetics

A study involving adolescents with anorexia nervosa assessed the pharmacokinetics of tyrosine loading, which could be extrapolated to understand how this compound might behave in metabolic pathways. The findings indicated variations in blood tyrosine levels post-supplementation, highlighting the need for further exploration into how modifications like acetylation affect absorption and metabolism .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| N-Acetyl-L-Tyrosine | C11H13NO4 | Direct precursor for L-Tyrosine; less soluble |

| O-Methyl-L-Tyrosine | C10H13NO3 | Methylated form of L-Tyrosine; lacks acetyl group |

| N-Boc-L-Tyrosine | C14H19NO4 | Protecting group for amino acids; used in synthesis |

| L-Tyrosine | C9H11NO3 | Non-essential amino acid; precursor for neurotransmitters |

The combination of both acetyl and methoxy groups in this compound enhances its solubility and biological activity compared to its analogs, making it particularly valuable for nutritional formulations and biochemical research contexts.

属性

IUPAC Name |

(2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUASHPCEMXOMR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450146 | |

| Record name | N-Acetyl-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28047-05-4 | |

| Record name | N-Acetyl-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。